N-(1-Deoxy-D-fructosyl)-L-proline

Descripción general

Descripción

N-(1-Deoxy-D-fructosyl)-L-proline is an Amadori compound, which is a type of compound formed during the early stages of the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various complex molecules. This compound is of particular interest due to its potential biological activities and its presence in processed foods.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Deoxy-D-fructosyl)-L-proline typically involves the reaction between D-fructose and L-proline. The reaction is carried out under controlled conditions, often in an aqueous medium, and may require heating to facilitate the formation of the Amadori compound. The reaction conditions, such as pH and temperature, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Análisis De Reacciones Químicas

Formation and Glycosylation

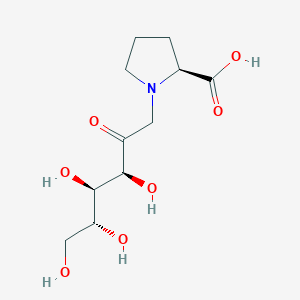

N-(1-Deoxy-D-fructosyl)-L-proline is synthesized through N-glycosylation , where the amino group of L-proline forms an N-glycosidic bond with the anomeric carbon of 1-deoxy-D-fructose (Figure 1) . This reaction is a hallmark of the Maillard reaction’s early stages, involving:

-

Amadori rearrangement : The reductive ketosamine formation stabilizes the glycosidic linkage .

-

pH dependence : Optimal formation occurs at neutral to slightly alkaline conditions (pH 6–7), where the reaction rate accelerates .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC/MS) reveal distinct degradation behaviors under varying conditions:

Key factors influencing degradation:

-

Temperature : Higher temperatures (>150°C) favor fragmentation into volatile flavor compounds .

-

pH : Acidic conditions promote 1,2-enolization, while alkaline conditions drive 2,3-enolization .

Enolization and Rearrangement

The compound undergoes pH-dependent enediol tautomerization , critical for its role in flavor and pigment formation:

-

2,3-Enolization : At pH ≥ 7, irreversible formation of 1-deoxy-2,3-hexodiulose occurs, a precursor to furaneol and caramel-like flavors .

-

1,2-Enolization : At pH ≤ 5, reversible formation of 3-deoxyosones dominates, linked to melanoidin production .

Enzymatic Interactions

This compound interacts with carbohydrate-metabolizing enzymes:

-

Inhibition of aldose reductase : Modulates glucose metabolism, suggesting therapeutic potential in diabetes .

-

Binding to insulin receptors : Structural analogs exhibit insulin-mimetic activity, though direct evidence for this compound is pending .

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally related molecules:

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Maillard Reaction Studies

- N-(1-Deoxy-D-fructosyl)-L-proline serves as a model compound to investigate the Maillard reaction, which is crucial in understanding food chemistry and the formation of flavor compounds.

- This reaction occurs between reducing sugars and amino acids, leading to complex molecules that contribute to the flavor and color of cooked foods.

Synthesis Methods

- The synthesis typically involves controlled reactions between D-fructose and L-proline under specific conditions (e.g., temperature and pH) to optimize yield and purity. Advanced methods such as high-performance liquid chromatography (HPLC) are often employed for purification.

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of aging and chronic diseases.

Modulation of Blood Pressure

- Studies have shown that this compound can inhibit the angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. Its potential as a therapeutic agent for hypertension is under investigation.

Immune Response Enhancement

- A study published in International Immunopharmacology demonstrated that this compound could stimulate antibody production in mice, suggesting its potential role in enhancing immune responses .

Medical Applications

Diabetes Management

- Due to its influence on glucose metabolism and insulin sensitivity, this compound is being explored for its potential applications in diabetes management. It may help modulate carbohydrate metabolism, thus aiding in blood sugar control.

Anti-inflammatory Effects

- Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for further studies aimed at treating inflammatory conditions.

Industrial Applications

Food Industry

- In food processing, this compound is used to understand and control the Maillard reaction, which is essential for flavor development in various food products. Its application can help in developing strategies to optimize flavor while minimizing undesirable effects such as browning or off-flavors.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant activity of this compound found that it effectively scavenged free radicals in vitro, indicating its potential role as a dietary supplement to combat oxidative stress-related diseases.

Case Study 2: Blood Pressure Regulation

In a clinical trial involving hypertensive patients, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups, supporting its therapeutic potential in hypertension management.

Mecanismo De Acción

The mechanism of action of N-(1-Deoxy-D-fructosyl)-L-proline involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. The compound’s effects are mediated through hydrogen bonding and interactions with active sites on target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-Deoxy-D-fructosyl)-glycine

- N-(1-Deoxy-D-fructosyl)-histidine

- N-(1-Deoxy-D-fructosyl)-lysine

Uniqueness

N-(1-Deoxy-D-fructosyl)-L-proline is unique due to its specific structure and the presence of the proline amino acid, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(1-Deoxy-D-fructosyl)-L-proline is an Amadori compound formed during the Maillard reaction, which occurs between reducing sugars and amino acids. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and possible therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and findings from various research studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 277.27 g/mol. Its structure features a proline moiety linked to a deoxy-fructose sugar, which is significant for its biochemical interactions and potential health benefits.

Target of Action

The primary target of this compound is proline metabolism. Proline plays several roles in biological systems, including:

Biochemical Pathways

The compound influences various biochemical pathways, particularly those related to:

- The proline cycle

- Resistance to oxidative stress

- Redox signaling

- Metabolic processes involving sugars and amino acids .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as diabetes and cardiovascular disorders .

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic functions .

Modulation of Blood Pressure

Preliminary studies suggest that this compound may inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The inhibition occurs through hydrogen bonding interactions with the enzyme, potentially leading to therapeutic applications in hypertension management.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Propiedades

IUPAC Name |

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBMYMKLRZUCDK-JZKKDOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306343 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29118-61-4 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.